molecular formula C15H13BrClNO B5858065 N-(4-bromo-2,3-dimethylphenyl)-2-chlorobenzamide

N-(4-bromo-2,3-dimethylphenyl)-2-chlorobenzamide

Cat. No. B5858065
M. Wt: 338.62 g/mol
InChI Key: OFFKYPYMNADELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2,3-dimethylphenyl)-2-chlorobenzamide, also known as BDCRB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDCRB is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), which plays a key role in cell death and survival. The compound has been shown to have a wide range of effects on cellular processes, making it a valuable tool for investigating various biological phenomena.

Mechanism of Action

N-(4-bromo-2,3-dimethylphenyl)-2-chlorobenzamide acts as a potent inhibitor of the mPTP, which is a non-selective channel that regulates the transport of ions and small molecules across the inner mitochondrial membrane. The mPTP plays a key role in cell death and survival, and its dysregulation has been implicated in a variety of diseases, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of mitochondrial function, the regulation of cellular metabolism, and the regulation of cell death and survival. The compound has been shown to inhibit the opening of the mPTP, which can lead to the preservation of mitochondrial function and the prevention of cell death.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2,3-dimethylphenyl)-2-chlorobenzamide has several advantages as a tool for investigating biological processes, including its potency as an mPTP inhibitor, its specificity for the mPTP, and its ability to modulate cellular processes. However, the compound also has limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on N-(4-bromo-2,3-dimethylphenyl)-2-chlorobenzamide, including the investigation of its potential therapeutic applications in diseases such as ischemia-reperfusion injury, neurodegenerative diseases, and cancer. Other directions for research include the development of more potent and selective mPTP inhibitors, and the investigation of the role of the mPTP in cellular processes such as autophagy and apoptosis.
In conclusion, this compound is a valuable tool for investigating the role of the mPTP in various biological processes. The compound has a wide range of effects on cellular processes, making it a valuable tool for investigating various biological phenomena. Future research on this compound has the potential to lead to the development of new therapies for a variety of diseases.

Synthesis Methods

N-(4-bromo-2,3-dimethylphenyl)-2-chlorobenzamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with 4-bromo-2,3-dimethylaniline in the presence of a base such as triethylamine. Other methods include the reaction of 4-bromo-2,3-dimethylaniline with 2-chlorobenzoyl isocyanate or 2-chlorobenzoyl chloride in the presence of a base.

Scientific Research Applications

N-(4-bromo-2,3-dimethylphenyl)-2-chlorobenzamide has been used extensively in scientific research to investigate the role of the mPTP in various biological processes. The compound has been shown to have a wide range of effects on cellular processes, including the regulation of cell death and survival, the modulation of mitochondrial function, and the regulation of cellular metabolism.

properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c1-9-10(2)14(8-7-12(9)16)18-15(19)11-5-3-4-6-13(11)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFKYPYMNADELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.